molecular formula C6H5F6IO3 B11117075 4,4,4-Trifluoro-3-hydroxy-2-(iodomethyl)-3-(trifluoromethyl)butanoic acid

4,4,4-Trifluoro-3-hydroxy-2-(iodomethyl)-3-(trifluoromethyl)butanoic acid

Cat. No.: B11117075
M. Wt: 366.00 g/mol
InChI Key: CYGXBVFUNOZNGA-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxy-2-(iodomethyl)-3-(trifluoromethyl)butanoic acid is a fluorinated organic compound characterized by the presence of trifluoromethyl and iodomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-hydroxy-2-(iodomethyl)-3-(trifluoromethyl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Fluorination: Introduction of trifluoromethyl groups through fluorination reactions using reagents such as trifluoromethyl iodide.

    Hydroxylation: Introduction of the hydroxyl group via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.

    Iodomethylation: Introduction of the iodomethyl group through halogenation reactions, typically using iodine and a suitable halogenating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-hydroxy-2-(iodomethyl)-3-(trifluoromethyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions where the iodomethyl group can be replaced by other functional groups using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Thiols, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones.

    Reduction: Formation of trifluoromethyl alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,4-Trifluoro-3-hydroxy-2-(iodomethyl)-3-(trifluoromethyl)butanoic acid has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors sensitive to fluorinated compounds.

    Materials Science: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Biological Studies: Employed in the study of biochemical pathways and mechanisms, particularly those involving fluorinated intermediates.

    Industrial Chemistry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-2-(iodomethyl)-3-(trifluoromethyl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-3-hydroxy-2-(chloromethyl)-3-(trifluoromethyl)butanoic acid
  • 4,4,4-Trifluoro-3-hydroxy-2-(bromomethyl)-3-(trifluoromethyl)butanoic acid
  • 4,4,4-Trifluoro-3-hydroxy-2-(methyl)-3-(trifluoromethyl)butanoic acid

Uniqueness

4,4,4-Trifluoro-3-hydroxy-2-(iodomethyl)-3-(trifluoromethyl)butanoic acid is unique due to the presence of both trifluoromethyl and iodomethyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions and transformations not readily achievable with other similar compounds.

Properties

Molecular Formula

C6H5F6IO3

Molecular Weight

366.00 g/mol

IUPAC Name

4,4,4-trifluoro-3-hydroxy-2-(iodomethyl)-3-(trifluoromethyl)butanoic acid

InChI

InChI=1S/C6H5F6IO3/c7-5(8,9)4(16,6(10,11)12)2(1-13)3(14)15/h2,16H,1H2,(H,14,15)

InChI Key

CYGXBVFUNOZNGA-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)C(C(F)(F)F)(C(F)(F)F)O)I

Origin of Product

United States

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